Nepafenac D5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

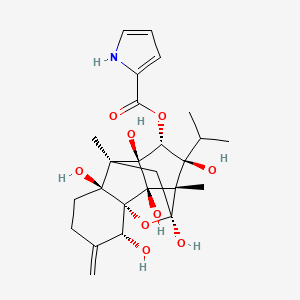

El nepafenac es un fármaco antiinflamatorio no esteroideo (AINE) que se utiliza comúnmente en oftalmología para tratar el dolor y la inflamación asociados con la cirugía de cataratas . El marcado con deuterio en AL-6515 D5 lo hace útil como estándar interno en espectrometría de masas para la cuantificación del nepafenac .

Aplicaciones Científicas De Investigación

AL-6515 D5 tiene varias aplicaciones de investigación científica:

Química: Utilizado como estándar interno en espectrometría de masas para la cuantificación del nepafenac.

Biología: Se estudia por sus interacciones con moléculas y vías biológicas.

Medicina: Se investiga por sus posibles efectos terapéuticos y mecanismos de acción.

Industria: Utilizado en el desarrollo y control de calidad de formulaciones farmacéuticas

Mecanismo De Acción

El mecanismo de acción de AL-6515 D5 es similar al del nepafenac. El nepafenac es un profármaco que, al penetrar la córnea, se convierte rápidamente en amfenac. El amfenac es un potente inhibidor de las enzimas ciclooxigenasas (COX-1 y COX-2), que participan en la síntesis de prostaglandinas que median la inflamación y el dolor . Al inhibir estas enzimas, el amfenac reduce la producción de mediadores inflamatorios, ejerciendo así sus efectos antiinflamatorios y analgésicos .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Nepafenac D5 plays a crucial role in biochemical reactions as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation . The compound interacts with various biomolecules, including proteins and enzymes, to exert its effects. For instance, it binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins .

Cellular Effects

This compound influences various cellular processes, particularly in ocular tissues. It reduces inflammation by inhibiting the production of prostaglandins, which are key mediators of the inflammatory response . This inhibition leads to decreased cellular signaling related to inflammation, ultimately reducing pain and swelling. Additionally, this compound affects gene expression by downregulating the expression of genes involved in the inflammatory response . This modulation of gene expression further contributes to its anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to amfenac by intraocular hydrolases after penetrating the cornea . Amfenac, the active form, uniformly inhibits COX-1 and COX-2 activity, thereby reducing the production of prostaglandins . This inhibition occurs through the binding of amfenac to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound may influence other molecular pathways related to inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of several years . In vitro studies have shown that this compound maintains its inhibitory effects on COX enzymes over extended periods . Its degradation products may form over time, potentially affecting its efficacy. Long-term studies in vivo have demonstrated that this compound continues to reduce inflammation and pain over several weeks of administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, this compound may cause toxic effects, including gastrointestinal irritation and renal toxicity . These adverse effects are consistent with those observed for other NSAIDs. Threshold effects have been observed, where doses above a certain level result in a disproportionate increase in adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the eye, where it is converted to amfenac by intraocular hydrolases . Amfenac then undergoes further metabolism to more polar metabolites through hydroxylation and glucuronidation . These metabolic pathways involve various enzymes, including cytochrome P450 enzymes and glucuronosyltransferases . The metabolites are eventually excreted from the body, primarily through the urine .

Transport and Distribution

This compound is transported and distributed within ocular tissues following topical administration . The compound rapidly penetrates the cornea and is distributed to the anterior and posterior segments of the eye . It is transported by various transporters and binding proteins within ocular tissues, ensuring its targeted delivery to sites of inflammation . The distribution of this compound is influenced by its physicochemical properties, including its solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of ocular cells . After penetrating the cornea, the compound is distributed to various cellular compartments, including the cytoplasm and nucleus . Its activity is influenced by its localization, as it needs to reach the active sites of COX enzymes within the cytoplasm to exert its effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de AL-6515 D5 implica la deuteración del nepafenacLas condiciones de reacción a menudo implican el uso de reactivos y disolventes deuterados para lograr el nivel deseado de deuteración .

Métodos de Producción Industrial

La producción industrial de AL-6515 D5 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para asegurar una alta pureza y rendimiento. El producto final se purifica típicamente mediante técnicas cromatográficas para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de Reacciones

AL-6515 D5, al igual que su compuesto padre nepafenac, experimenta diversas reacciones químicas, entre ellas:

Oxidación: El nepafenac puede oxidarse para formar su metabolito activo, amfenac.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el compuesto.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la estructura molecular.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y otros peróxidos.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente.

Sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos para reacciones de sustitución.

Principales Productos Formados

Oxidación: El principal producto formado es el amfenac, que es el metabolito activo del nepafenac.

Reducción y Sustitución: Los productos dependen de los reactivos y condiciones específicos utilizados.

Comparación Con Compuestos Similares

Compuestos Similares

Nepafenac: El compuesto padre de AL-6515 D5, utilizado para fines terapéuticos similares.

Amfenac: El metabolito activo del nepafenac, que inhibe directamente las enzimas COX.

Singularidad

La singularidad de AL-6515 D5 radica en su marcado con deuterio, lo que lo hace particularmente útil como estándar interno en química analítica. Este marcado permite una cuantificación precisa del nepafenac en diversas muestras utilizando espectrometría de masas .

Propiedades

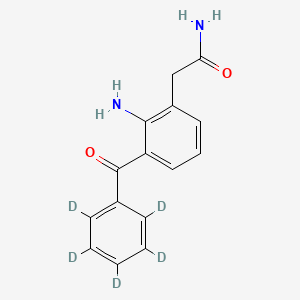

IUPAC Name |

2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8H,9,17H2,(H2,16,18)/i1D,2D,3D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFAQIPZVLVERP-XFEWCBMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)